molecular formula C12H9N3O2 B1656834 (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol CAS No. 5453-51-0

(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol

Cat. No. B1656834
CAS RN: 5453-51-0
M. Wt: 227.22
InChI Key: RBTNARRBWGUBEI-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol, also known as AG490, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. AG490 is a potent inhibitor of Janus kinase 2 (JAK2), a protein kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in various physiological and pathological processes. In

Mechanism of Action

(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol exerts its inhibitory effect on JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of JAK2 and subsequent activation of downstream signaling molecules in the JAK-STAT pathway. By blocking this pathway, (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol can inhibit cell growth, induce apoptosis, and modulate the immune response.
Biochemical and Physiological Effects:
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of the immune response. In cancer cells, (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In autoimmune disorders, (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has been shown to suppress the immune response by inhibiting the production of pro-inflammatory cytokines. Inflammation is also a key factor in many diseases, and (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has been shown to reduce inflammation by inhibiting the activation of inflammatory cells.

Advantages and Limitations for Lab Experiments

(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has several advantages for lab experiments, including its potent inhibitory effect on JAK2, its ability to induce apoptosis, and its ability to modulate the immune response. However, there are also some limitations to using (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol in lab experiments, including its potential toxicity and off-target effects. It is important to carefully control the concentration and duration of (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol treatment to avoid these potential side effects.

Future Directions

There are several potential future directions for research on (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol, including its use in combination with other drugs for cancer therapy, its potential use in the treatment of autoimmune disorders, and its use as a tool for studying the JAK-STAT signaling pathway. Additionally, further studies are needed to fully understand the mechanism of action of (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol and to identify its potential off-target effects. Overall, (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
In conclusion, (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. Its potent inhibitory effect on JAK2 and ability to induce apoptosis and modulate the immune response make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. In cancer research, (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK-STAT signaling pathway. In autoimmune disorders, (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has been found to suppress the immune response by inhibiting the production of pro-inflammatory cytokines. Inflammation is also a key factor in many diseases, and (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has been shown to reduce inflammation by inhibiting the activation of inflammatory cells.

properties

IUPAC Name

4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H2,14,15,17)/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTNARRBWGUBEI-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)N3)O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=C(NC(=O)N3)O)/C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347261, DTXSID301347389
Record name (5Z)-5-(1H-Indol-3-ylmethylene)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5453-51-0, 117490-34-3
Record name NSC49284
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000737838
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5Z)-5-(1H-Indol-3-ylmethylene)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol
Reactant of Route 2
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol
Reactant of Route 3
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol
Reactant of Route 4
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol
Reactant of Route 5
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol
Reactant of Route 6
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol

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